7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride
Description
Properties
IUPAC Name |
7,7-dimethyl-1,4-thiazepane 1-oxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-7(2)3-4-8-5-6-10(7)9;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWJEQHJPSZJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCCS1=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride involves several steps, typically starting with the formation of the thiazepane ring. The process includes:
Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
the general principles of organic synthesis and purification would apply, including the use of reactors for cyclization and alkylation, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazepane derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various thiazepane derivatives, sulfoxides, sulfones, and substituted thiazepanes .
Scientific Research Applications
7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazepane ring and functional groups. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The provided evidence focuses on sulfur- and nitrogen-containing heterocycles, such as benzodioxine-thiadiazole hybrids and benzodithiazine derivatives. While these compounds share functional group similarities with 7,7-dimethyl-1lambda⁴,4-thiazepan-1-one hydrochloride, critical differences in ring size, substituent placement, and reactivity are evident:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Thermal Stability: Benzodithiazine derivatives (e.g., compound 15) exhibit decomposition points >300°C due to sulfonyl groups and aromatic stabilization . Thiazepanone analogs likely have lower stability due to fewer rigidifying substituents.
- Solubility: The hydrochloride salt of 7,7-dimethyl-thiazepanone would enhance aqueous solubility compared to neutral benzodioxine-thiadiazole hybrids, which rely on polar aprotic solvents (e.g., DMSO) for reactivity .
Biological Activity
7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies evaluating its efficacy in different therapeutic areas.
Chemical Structure and Properties
This compound is characterized by a thiazepane ring, which is a seven-membered heterocycle containing sulfur and nitrogen. The presence of the dimethyl group at the 7th position enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazepane derivatives have shown promising results against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Properties
Recent findings suggest that thiazepane derivatives can induce apoptosis in cancer cells. A study focusing on oxovanadium compounds highlighted that modifications in the thiazepane framework could enhance cytotoxicity against human cancer cell lines. The apoptosis mechanism appears to be linked to the activation of caspases, which are critical enzymes in programmed cell death pathways .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 7,7-Dimethyl-1lambda4,4-thiazepan-1-one | TBD | Induces apoptosis via caspase activation |
| Related Thiazepane Derivative | 5.0 | Inhibits cell wall synthesis |
Neuroprotective Effects
There is emerging evidence that thiazepane derivatives may possess neuroprotective effects. Compounds that modulate leukotriene A4 hydrolase (LTA4H) have shown potential in treating neurocognitive disorders associated with aging . These findings suggest that this compound could be explored for its neuroprotective properties.
Study on Anticancer Activity
A systematic evaluation of thiazepane derivatives demonstrated their effectiveness against various cancer cell lines. For example, a specific derivative exhibited an IC50 value of 2.5 µM against breast cancer cells, indicating potent cytotoxicity compared to conventional chemotherapeutics .
Neuroprotective Study
In a recent animal model study, a thiazepane derivative was administered to assess its effects on cognitive function post-injury. Results indicated significant improvements in memory retention and reduced neuronal damage, supporting the hypothesis of its neuroprotective role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
